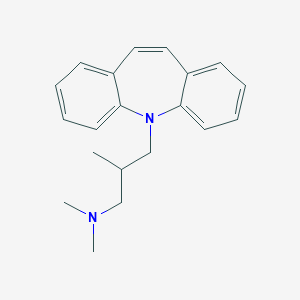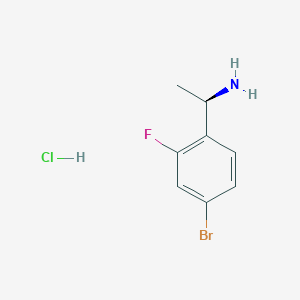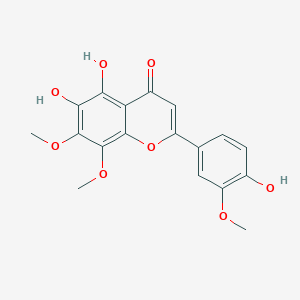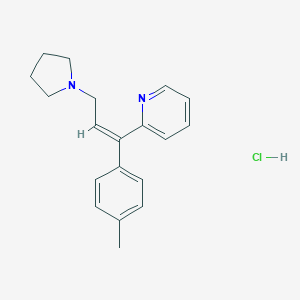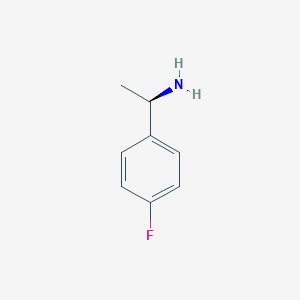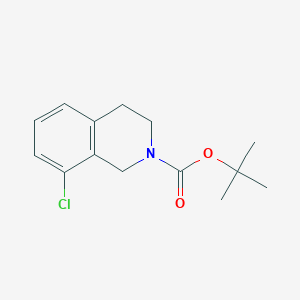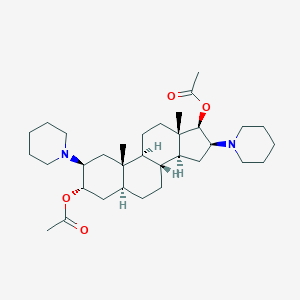
2beta,16beta-Bis(piperidin-1-yl)-5alpha-androstane-3alpha,17beta-diyl diacetate
Description
The compound 2beta,16beta-Bis(piperidin-1-yl)-5alpha-androstane-3alpha,17beta-diyl diacetate is a derivative of androstane, a steroid structure that forms the backbone of many biologically significant steroids. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into the synthesis, biological activity, and structural analysis of similar androstane derivatives.
Synthesis Analysis
The synthesis of androstane derivatives often involves complex organic reactions. For instance, the synthesis of 2beta-amino-5alpha-androstane-3alpha,17beta-diol N-derivatives is achieved through the aminolysis of steroidal epoxides, which allows for the introduction of various amine groups at the 2beta position . Similarly, the synthesis of androstane analogues of brassinosteroids from dehydroepiandrosterone involves hydroxylation steps and subsequent reactions to protect and deprotect functional groups . These methods could potentially be adapted for the synthesis of 2beta,16beta-Bis(piperidin-1-yl)-5alpha-androstane-3alpha,17beta-diyl diacetate by introducing piperidinyl groups at the relevant positions.
Molecular Structure Analysis
The molecular structure of androstane derivatives is critical for their biological activity. The papers discuss various derivatives and their structural features, such as the presence of isopropylidenedioxy and ethylenedioxy groups . The specific arrangement of functional groups and stereochemistry plays a significant role in the biological properties of these compounds. The molecular structure of 2beta,16beta-Bis(piperidin-1-yl)-5alpha-androstane-3alpha,17beta-diyl diacetate would likely exhibit similar importance in its chemical behavior and interaction with biological targets.
Chemical Reactions Analysis
Androstane derivatives can undergo a variety of chemical reactions. The synthesis processes described in the papers involve reactions such as aminolysis, hydroxylation, dehydrosilylation, and hydrogenation . These reactions are crucial for modifying the androstane skeleton to achieve desired properties and biological activities. The compound may also be subjected to similar reactions to fine-tune its chemical and physical properties for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of androstane derivatives are influenced by their molecular structure. For example, the introduction of amino groups can significantly affect the solubility and reactivity of the compound . The presence of specific functional groups can also dictate the compound's ability to interact with biological targets, such as enzymes or receptors. The antiproliferative activity of certain aminosteroids against human leukemia cells demonstrates the potential therapeutic applications of these compounds . The physical and chemical properties of 2beta,16beta-Bis(piperidin-1-yl)-5alpha-androstane-3alpha,17beta-diyl diacetate would need to be studied in detail to fully understand its potential applications.
Scientific Research Applications
Androgen Metabolite's Role in Brain Function
Research highlights an alternative pathway for androgen regulation of brain functions, emphasizing the significance of androgen metabolites, particularly 5alpha-androstane-3beta,17beta-diol (3beta-Diol). This metabolite is noted for modulating the stress response via the hypothalamo-pituitary-adrenal axis, with its actions mediated by estrogen receptors rather than androgen receptors. Such findings suggest a complex interplay between androgens and their metabolites in neuroendocrinology, opening avenues for exploring their roles in cognitive functions, stress responses, and neural protection (Handa et al., 2008).
Antidiabetic Potential of Androgen Metabolites
Investigations into the glucagon-like peptide-1 (GLP-1) receptor agonists and dipeptidyl peptidase IV (DPP-4) inhibitors offer insights into the antidiabetic properties of androgen-related compounds. These studies explore the mechanisms behind glucose metabolism modulation, emphasizing the potential of androgens and their metabolites in influencing insulin secretion and glucose homeostasis. This research avenue could provide a basis for understanding the scientific applications of androgens in metabolic disorders (Mendieta et al., 2011).
Androgens and Seizure Modulation
Exploration into the role of androgens in modulating seizure processes points to the potential therapeutic applications of androgens and their metabolites in epilepsy and seizure disorders. The antiseizure effects of testosterone and its metabolites, including the neuroactive steroid 5alpha-androstane-3alpha,17beta-diol (3alpha-diol), highlight the importance of further research into androgenic compounds for neurological conditions (Rhodes & Frye, 2004).
Cardiovascular and Metabolic Effects of Incretin-Based Therapies
Studies on incretin-based therapies, such as GLP-1 receptor agonists and DPP-4 inhibitors, provide a window into the cardiovascular and metabolic effects of androgen-related compounds. These findings underscore the potential benefits of androgens and their derivatives in reducing cardiovascular risks and managing metabolic disorders, including type 2 diabetes mellitus (Sachinidis et al., 2020).
properties
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H54N2O4/c1-22(36)38-30-19-24-11-12-25-26(33(24,4)21-29(30)35-17-9-6-10-18-35)13-14-32(3)27(25)20-28(31(32)39-23(2)37)34-15-7-5-8-16-34/h24-31H,5-21H2,1-4H3/t24-,25+,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXHRHGXNQSNQW-ZZZJANDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)N6CCCCC6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)N6CCCCC6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H54N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201133509 | |
| Record name | Androstane-3,17-diol, 2,16-di-1-piperidinyl-, 3,17-diacetate, (2β,3α,5α,16β,17β)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201133509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2beta,16beta-Bis(piperidin-1-yl)-5alpha-androstane-3alpha,17beta-diyl diacetate | |
CAS RN |
13529-31-2 | |
| Record name | Androstane-3,17-diol, 2,16-di-1-piperidinyl-, 3,17-diacetate, (2β,3α,5α,16β,17β)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13529-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2beta,16beta-Bis(piperidin-1-yl)-5alpha-androstane-3alpha,17beta-diyl diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013529312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Androstane-3,17-diol, 2,16-di-1-piperidinyl-, 3,17-diacetate, (2β,3α,5α,16β,17β)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201133509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13529-31-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2.BETA.,16.BETA.-BIS(PIPERIDIN-1-YL)-5.ALPHA.-ANDROSTANE-3.ALPHA.,17.BETA.-DIYL DIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N738KO204J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



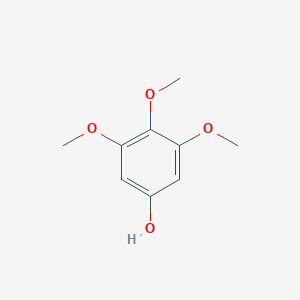
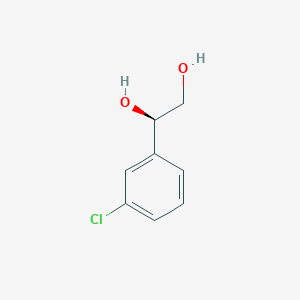
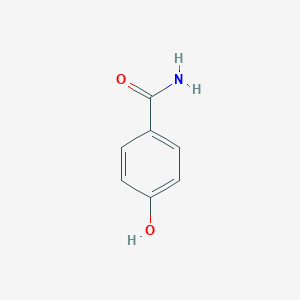
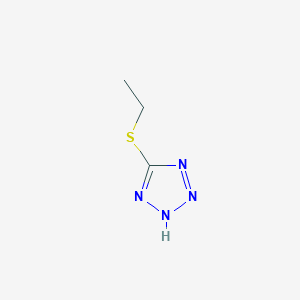
![1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride](/img/structure/B152065.png)
